Roxburghine B

Description

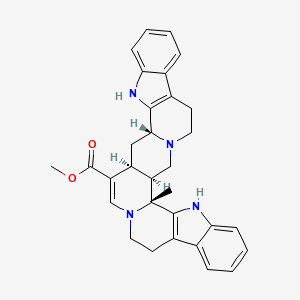

Structure

2D Structure

3D Structure

Properties

CAS No. |

27932-46-3 |

|---|---|

Molecular Formula |

C31H32N4O2 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

methyl (1S,2R,17S,19R)-2-methyl-4,14,21,31-tetrazaoctacyclo[15.15.0.02,14.03,11.05,10.019,31.020,28.022,27]dotriaconta-3(11),5,7,9,15,20(28),22,24,26-nonaene-16-carboxylate |

InChI |

InChI=1S/C31H32N4O2/c1-31-24-17-34-13-11-20-18-7-3-5-9-25(18)32-28(20)27(34)15-22(24)23(30(36)37-2)16-35(31)14-12-21-19-8-4-6-10-26(19)33-29(21)31/h3-10,16,22,24,27,32-33H,11-15,17H2,1-2H3/t22-,24-,27-,31-/m1/s1 |

InChI Key |

SHKMVIVFLHPOSB-TVRWTGHXSA-N |

SMILES |

CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |

Isomeric SMILES |

C[C@]12[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |

Canonical SMILES |

CC12C3CN4CCC5=C(C4CC3C(=CN1CCC6=C2NC7=CC=CC=C67)C(=O)OC)NC8=CC=CC=C58 |

Origin of Product |

United States |

Occurrence, Isolation, and Dereplication Methodologies of Roxburghine B

Botanical Sources and Distribution of Roxburghine (B13059474) B

Roxburghine B is an indole (B1671886) alkaloid primarily found within the genus Uncaria, a group of flowering plants in the Rubiaceae family. cabidigitallibrary.orgneist.res.inmdpi.com This genus is predominantly distributed in the tropical regions of Asia, Africa, and South America. cabidigitallibrary.org

Key botanical sources for this compound include:

Uncaria gambir (W. Hunter) Roxb. : This species, native to Southeast Asia, particularly Indonesia and Malaysia, is a well-documented source of this compound. mdpi.comtjpr.orgimsc.res.ingenome.jp The compound, along with its isomers (Roxburghines A, C, D, and E), has been identified in the leaves and stems of the plant. tjpr.orgnih.govresearchgate.net U. gambir, also known as gambir, is a significant commodity in regions like West Sumatra, Indonesia, which is a major global exporter. tjpr.org

Uncaria elliptica R.Br. ex G. Don : This woody climber, also belonging to the Rubiaceae family, is another primary source from which this compound and its related alkaloids have been isolated. acs.orgacs.org Research has confirmed its presence in plant extracts of this species. acs.org U. elliptica is found in various parts of Asia, including Sri Lanka, Cambodia, Thailand, and Malaysia.

The roxburghines are complex, octacyclic compounds that are biosynthetically derived from two tryptamine (B22526) units and one monoterpene moiety. acs.orgacs.org

Current scientific literature indicates that the occurrence of this compound is confined to the Uncaria genus within the Rubiaceae family. cabidigitallibrary.orgneist.res.inmdpi.comgenome.jpknapsackfamily.com Extensive phytochemical studies on various plant species have identified this compound and its isomers almost exclusively from Uncaria plants. neist.res.ingenome.jpknapsackfamily.com While the Rubiaceae family is vast and chemically diverse, to date, there are no definitive reports of this compound being isolated from any other plant family.

Uncaria Species as Primary Sources (e.g., Uncaria gambir, Uncaria elliptica)

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation and purification of this compound from its natural sources involve a multi-step process that leverages various extraction and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis, separation, and purification of alkaloids, including this compound, from complex plant extracts. researchgate.netresearchgate.net Reversed-phase (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.net

Key aspects of HPLC application include:

Method Development : Optimization of the mobile phase composition (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) and water with modifiers like trifluoroacetic acid or ammonium (B1175870) acetate), flow rate, and column temperature is essential to achieve baseline separation of the target alkaloids from other closely related compounds. researchgate.netnih.gov

Preparative HPLC : For obtaining pure compounds, preparative HPLC is used. This allows for the injection of larger sample volumes to isolate sufficient quantities of this compound for further structural elucidation and research. researchgate.net The selection of column particle size and pore size can significantly impact the efficiency of the separation.

Quantification : Validated HPLC methods enable the precise quantification of specific alkaloids in plant extracts. researchgate.netacs.org For instance, a quantitative analysis of multi-component systems by HPLC (QAMS) has been developed for the simultaneous determination of various alkaloids in Uncaria species. cabidigitallibrary.org

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that is highly effective for the preparative isolation of natural products like alkaloids, as it avoids the use of solid stationary phases, thus minimizing irreversible sample adsorption.

pH-Zone-Refining CCC : This specific mode of CCC is particularly powerful for separating ionizable compounds such as alkaloids. It works by using a retainer acid or base in the stationary phase and an eluter base or acid in the mobile phase. This allows analytes to be separated based on their pKa values and hydrophobicity, often resulting in highly concentrated, pure fractions with a significant increase in sample loading capacity compared to conventional methods. nih.gov

Silica (B1680970) Gel Chromatography : Before the application of more advanced techniques, silica gel column chromatography is often used as an initial purification step. Extracts are passed through a silica gel column, and different fractions are eluted using a solvent gradient, which helps in the preliminary separation of alkaloid groups from other classes of compounds present in the crude extract. nih.govresearchgate.net

Solvent Selection : The choice of solvent is based on the polarity and solubility of the target alkaloids. Common solvents used for extracting Uncaria alkaloids include methanol, ethanol (B145695) (in various aqueous concentrations), and chloroform (B151607). cabidigitallibrary.orgfrontiersin.org Studies have shown that methanol can be more efficient than chloroform for alkaloid extraction, and a 50-75% methanol-water solution often provides an optimal balance of polarity for extracting a broad range of active components. cabidigitallibrary.orgfrontiersin.org An acid-base extraction is also a common strategy to enrich the alkaloid fraction from a crude extract.

Extraction Methods : Various methods are employed to maximize the extraction efficiency:

Reflux Extraction : This method involves boiling the plant material with the chosen solvent. It has been shown to be more efficient than ultrasonic extraction for Uncaria alkaloids. cabidigitallibrary.org

Ultrasonic-Assisted Extraction (UAE) : This technique uses sound waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time. acs.org

Maceration : This simple technique involves soaking the powdered plant material in a solvent for a period of time.

Infusion : This method uses boiling water as a solvent to extract water-soluble compounds. researchgate.net

Optimization studies often use factorial experimental designs to assess the impact of variables such as solvent composition, extraction time, temperature, and particle size of the plant material to achieve the highest possible yield. researchgate.netfrontiersin.org

Countercurrent Chromatography and Other Preparative Methods

Dereplication Strategies for Expedited Identification in Complex Mixtures

In the field of natural product chemistry, the process of isolating and identifying novel compounds from complex biological extracts is often hindered by the repeated isolation of already known substances. To streamline this discovery process, researchers employ dereplication strategies, which are designed for the rapid identification of known compounds in the early stages of analysis. nih.gov This allows research efforts to be focused on genuinely new or more promising molecules. The identification of this compound, an indole alkaloid found in plants of the Uncaria genus, from intricate mixtures relies heavily on these modern analytical techniques. nih.govkemkes.go.id

The core of dereplication lies in comparing analytical data from a crude or partially purified extract against comprehensive databases of known natural products. nih.govnih.gov For a compound like this compound, this involves a combination of chromatographic separation and spectroscopic analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of dereplication. nih.gov In this method, a plant extract is first separated into its individual components using high-performance liquid chromatography (HPLC). Each separated component then enters a mass spectrometer, which provides two key pieces of information: the molecular weight of the compound and its fragmentation pattern (MS/MS). The molecular weight of this compound serves as an initial filter, and its specific fragmentation pattern provides a structural fingerprint that can be matched against spectral libraries for a confident identification. mdpi.com

Advanced MS-Based Techniques: Molecular Networking

A powerful evolution of MS-based dereplication is molecular networking. acs.orgfrontiersin.org This computational approach organizes the vast amount of MS/MS data generated from a complex mixture into visual networks. In these networks, each node represents a molecule, and nodes are connected if they share similar fragmentation patterns. This is particularly useful for identifying analogues of known compounds. If a database contains the fragmentation data for Roxburghine D, for instance, this compound and other related roxburghine alkaloids in the extract will cluster around it in the network, facilitating their rapid annotation even if their specific data is not in the library. frontiersin.orgresearchgate.net This method not only speeds up the identification of known compounds like this compound but also helps to highlight potentially novel, structurally related alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy also plays a crucial role in dereplication. While full structural elucidation requires pure compounds, NMR data from complex mixtures can still be invaluable. scielo.br The 1H-NMR and 13C-NMR spectra of an extract contain signals for all the protons and carbons present. By comparing the chemical shifts and coupling constants observed in the mixture's spectrum with the known spectral data of this compound from databases, its presence as a major component can be quickly confirmed. nih.govnih.gov Some dereplication workflows use specialized software that can automatically match signals from a mixture's NMR spectrum to a database of pure compounds, flagging likely candidates for known molecules. nih.gov

The table below summarizes the primary dereplication techniques used for the identification of this compound.

| Technique | Data Generated | Application in Dereplication of this compound |

| HPLC-DAD-ESI-MS/MS | Retention Time, UV Spectrum, Molecular Weight, MS/MS Fragmentation Pattern | Provides a multi-faceted "fingerprint" for this compound. The retention time, mass, and fragmentation are compared against databases for rapid identification in extracts from Uncaria species. nih.govresearchgate.net |

| Molecular Networking | Visual Network of Structurally Related Compounds | Groups this compound with other known or unknown roxburghine analogues based on shared MS/MS fragmentation patterns, accelerating the annotation of the entire chemical family in the extract. acs.orgresearchgate.net |

| 1H and 13C NMR Spectroscopy | Chemical Shifts, Coupling Constants, Carbon Types (DEPT) | The characteristic NMR signals of this compound can be identified within the spectrum of a complex mixture, confirming its presence by matching against spectral databases. scielo.brnih.gov |

By integrating these sophisticated dereplication strategies, researchers can efficiently survey the chemical landscape of a plant extract, quickly identify the presence and relative abundance of known compounds such as this compound, and strategically pursue the isolation of novel and biologically active natural products.

Structural Elucidation and Advanced Spectroscopic Analysis of Roxburghine B and Its Congeners

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure determination of complex organic molecules in solution. For Roxburghine (B13059474) B, a complete analysis of its NMR data was pivotal in revising its initially proposed stereochemistry and establishing its correct structure. ethernet.edu.etresearchgate.net

Initial structural proposals for the roxburghine alkaloids were based on preliminary spectroscopic data. However, a more detailed re-examination using high-field NMR, specifically 300 MHz ¹H-NMR spectroscopy, provided crucial evidence that led to a revision of the stereochemistry of Roxburghine B. ethernet.edu.et The analysis of proton chemical shifts (δ) and, more importantly, the scalar coupling constants (J-values) between adjacent protons, allowed for the determination of the relative configuration of protons at the key stereogenic centers. researchgate.net

The ¹³C NMR spectrum was equally critical. By comparing the ¹³C chemical shifts of this compound with its diastereomers—Roxburghines C, D, and E—researchers noted significant discrepancies that could not be reconciled with the originally assigned structure. ethernet.edu.et This comparative analysis revealed that while the spectra of Roxburghines C, D, and E were consistent with their respective 'normal' and 'pseudo' configurations, the spectrum of this compound was unique, leading to its definitive assignment as an 'epi-allo' isomer. ethernet.edu.et

Table 1: Key ¹H and ¹³C NMR Spectral Features of this compound This table presents characteristic chemical shift regions for the functional groups within this compound, based on typical values for indole (B1671886) alkaloids and data from spectroscopic studies.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| Indole N-H | 8.0 - 8.5 (broad singlet) | - | Two distinct signals for the two indole moieties. |

| Aromatic Protons | 6.8 - 7.6 (multiplets) | 110 - 140 | Signals corresponding to the two indole ring systems. |

| Olefinic Proton | ~7.5 (singlet) | ~130-135 | Corresponds to the C=C bond in the central ring system. |

| Methoxy Group (-OCH₃) | ~3.7 (singlet) | ~52 | Characteristic signal for the methyl ester. |

| Aliphatic Protons | 1.5 - 4.5 (complex multiplets) | 20 - 70 | Numerous signals from the complex polycyclic core. |

| Methyl Group (-CH₃) | ~1.5 (doublet) | ~15-20 | The methyl group at a stereogenic center. |

| Carbonyl Carbon (Ester) | - | ~172 | The carbon of the methyl ester group. |

Note: The exact chemical shifts and coupling constants are highly dependent on the solvent and the specific stereochemistry of the molecule. The complete assignment requires 2D NMR techniques.

While 1D NMR provides the foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete structural puzzle of a complex alkaloid like this compound. mdpi.combas.bgresearchgate.net These techniques reveal connectivity between atoms, which is essential for assigning every proton and carbon signal unambiguously.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ua.esresearchgate.net For this compound, COSY spectra would have been used to trace the proton-proton networks within each spin system of the polycyclic structure, confirming the arrangement of atoms in the piperidine (B6355638) and indole fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the carbon signal to which it is directly attached. hmdb.ca This is the primary method used to assign the carbon resonances based on the already-established proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.com This is the definitive NMR method for determining stereochemistry in solution. The presence or absence of NOESY cross-peaks between specific protons provides direct evidence for their relative orientation (e.g., axial vs. equatorial), which was fundamental in revising the configuration of this compound to the correct epi-allo form. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. For a newly isolated natural product like this compound, HRMS would have been employed to confirm its molecular formula, C₃₁H₃₂N₄O₂.

Beyond elemental composition, tandem mass spectrometry (MS/MS) provides information about the structure through controlled fragmentation of the parent ion. scielo.brresearchgate.netmjcce.org.mk By analyzing the fragmentation pattern, chemists can deduce the presence of specific substructures within the molecule. For the roxburghine alkaloids, characteristic fragmentation would involve cleavages within the complex octacyclic system, providing corroborative evidence for the proposed structure derived from NMR data. ub.edu

X-ray Crystallography for Absolute Stereochemical Determination

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays off a well-ordered crystal of the compound. However, its application is entirely dependent on the ability to grow high-quality, single crystals, which can be a significant challenge for complex natural products.

In the case of this compound, there are no reports in the literature of a successful single-crystal X-ray diffraction analysis. Therefore, its structural and stereochemical assignment had to rely entirely on the combination of other spectroscopic methods, primarily high-field NMR and chiroptical techniques. While X-ray crystallography has been used to confirm the stereochemistry of synthetic intermediates en route to other roxburghine congeners, the structure of this compound itself was elucidated without this definitive proof. acs.org

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Confirmation

Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. uitm.edu.my Electronic Circular Dichroism (ECD) spectroscopy is particularly powerful for establishing the absolute configuration of stereogenic centers. uitm.edu.my

The ECD spectrum of a molecule provides a unique fingerprint based on its three-dimensional structure. For the roxburghine alkaloids, which are diastereomers, each compound exhibits a distinct ECD spectrum. The stereochemical revision of this compound was supported by circular dichroism (CD) studies. ethernet.edu.et By comparing the experimental CD spectrum of this compound with those of its congeners (C, D, and E), researchers could confirm that its stereochemistry was different. Modern approaches often involve comparing the experimental spectrum to spectra predicted computationally using time-dependent density functional theory (TDDFT) for various possible stereoisomers, a method that has been successfully applied to other complex indole alkaloids. uitm.edu.my This comparison provides powerful evidence for the absolute configuration of the molecule in solution.

Comparative Spectroscopic Analysis of Roxburghine A, C, D, and E

The structural elucidation of this compound was greatly aided by its isolation alongside its stereoisomers. A comparative analysis of their spectroscopic data, especially NMR and CD, was crucial for assigning the configuration of each compound. ethernet.edu.etresearchgate.net

Table 2: Stereochemical Classification of Roxburghine Congeners

| Compound | Stereochemical Classification | Key Configurational Features |

| This compound | epi-allo | H(3β), H(15α), H(20α) |

| Roxburghine C | normal | Different stereochemistry at C3, C15, and/or C20 |

| Roxburghine D | pseudo | Different stereochemistry at C3, C15, and/or C20 |

| Roxburghine E | pseudo | Different stereochemistry at C3, C15, and/or C20 |

Biosynthetic Pathways and Enzymology of Roxburghine B

Proposed Biogenetic Precursors and Intermediates

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs) is a well-studied field, providing a logical framework for proposing the origins of Roxburghine (B13059474) B. The foundational building blocks for virtually all MIAs are derived from two primary metabolic pathways: the shikimate pathway, which produces tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid unit. scribd.com

The core precursors are:

Tryptamine (B22526): Formed from the decarboxylation of tryptophan, which itself originates from the shikimate pathway. Tryptamine provides the indole ring and the ethylamine (B1201723) side-chain that are fundamental to the structure of these alkaloids. scribd.com

The condensation of tryptamine and secologanin (B1681713), catalyzed by the enzyme strictosidine (B192452) synthase (STR), yields strictosidine, the universal precursor for thousands of MIAs. scribd.com From strictosidine, the pathway to Roxburghine B involves several key proposed intermediates. While the exact linear sequence is a subject of ongoing research, scientific literature suggests the involvement of corynanthe-type alkaloids. One proposed biogenetic precursor is a C19-oxo-derivative of geissoschizine . acs.orgnih.gov An alternative but related hypothesis suggests that a seco-tetrahydroalstonine derivative acts as a key intermediate. rsc.org This intermediate would then react with a second molecule of tryptamine to form the characteristic dimeric structure of the roxburghines.

| Precursor/Intermediate | Biosynthetic Origin/Role |

| Tryptamine | Derived from the shikimate pathway; provides the indole scaffold. Two units are incorporated into this compound. acs.orgscribd.com |

| Secologanin | Derived from the iridoid terpene pathway; provides the C9/C10 monoterpenic unit. scribd.com |

| Strictosidine | Formed by the condensation of tryptamine and secologanin; the common ancestor of most MIAs. scribd.com |

| Geissoschizine (C19-oxo derivative) | A proposed downstream intermediate leading to the roxburghine skeleton. nih.gov |

| Seco-tetrahydroalstonine | A proposed aldehyde-containing intermediate that serves as an electrophile for the second tryptamine unit. rsc.org |

Enzymatic Transformations and Catalytic Steps in this compound Formation

The assembly of this compound from its precursors requires a series of precise, enzyme-catalyzed reactions to form the multiple rings and stereocenters of the final molecule. Key reaction types implicated in its biosynthesis include Mannich-type reactions and oxidative cyclizations.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry and is frequently observed in alkaloid biosynthesis. nih.govmdpi.com It involves the aminoalkylation of a nucleophilic carbon. In the proposed pathway for roxburghine derivatives, a crucial Mannich-type reaction is thought to occur. This step involves the nucleophilic attack by the aliphatic nitrogen of a second tryptamine molecule onto an electrophilic aldehyde carbon (C-17) of a seco-tetrahydroalstonine intermediate. rsc.org This reaction tethers the second tryptamine unit to the monoterpenoid scaffold, forming an enamine-containing pseudodimer. A subsequent, second heteronucleophilic attack from the newly introduced secondary amine is presumed to complete the formation of the doubly-tethered octacyclic core. rsc.org

Oxidative coupling is a powerful and efficient strategy for forming carbon-carbon bonds and is widely employed in the biosynthesis and total synthesis of complex indole alkaloids. rsc.orgsioc-journal.cn This process involves the direct coupling of two nucleophilic partners, often facilitated by an oxidizing agent, without the need for pre-functionalization of the starting materials. rsc.org While the specific enzymes (e.g., cytochromes P450 or laccases) that would catalyze such a step in this compound's natural biosynthesis have not been fully characterized, the formation of its complex polycyclic system likely involves such transformations.

Cyclization reactions are essential for constructing the ring systems of the alkaloid. A key cyclization in the biosynthesis of related heteroyohimbine alkaloids is the Pictet-Spengler reaction, which forms a tetrahydro-β-carboline ring system. The total synthesis of (−)-roxburghine C, an isomer of this compound, successfully utilized a diastereoselective intramolecular Pictet–Spengler reaction, highlighting the importance of this type of cyclization in assembling the core structure. acs.orgnih.gov

| Reaction Type | Description in this compound Biosynthesis |

| Mannich-type Reaction | Proposed nucleophilic attack of a second tryptamine unit onto a seco-tetrahydroalstonine intermediate, linking the two main fragments. rsc.org |

| Oxidative Coupling | A probable mechanism for C-C bond formation to create the complex, polycyclic framework, a common strategy in indole alkaloid synthesis. rsc.orgsioc-journal.cn |

| Pictet-Spengler Reaction | A key cyclization reaction for forming the tetrahydro-β-carboline core, demonstrated in the synthesis of the related (−)-roxburghine C. acs.orgnih.gov |

Mannich-type Reactions in Indole Alkaloid Biosynthesis

Isotopic Labeling Studies for Pathway Delineation

Isotopic labeling is a powerful and definitive technique used to elucidate biosynthetic pathways by tracing the metabolic fate of labeled precursors into the final natural product. nih.gov This method involves feeding an organism with a precursor enriched with a stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³H) isotope and then determining the position of the label in the isolated product, typically using NMR spectroscopy or mass spectrometry.

In the context of Uncaria alkaloids, labeling studies have been successfully employed. For instance, the administration of ¹⁴CO₂ and [1-¹⁴C]-acetate was used to demonstrate the biosynthetic origins of catechins in Uncaria gambir. mdpi.comnih.govresearchgate.net Furthermore, ¹³C NMR spectroscopy has been a critical tool for the structural re-examination and confirmation of the stereochemistry of this compound and its isomers. ethernet.edu.et However, detailed isotopic labeling studies that specifically delineate the entire biosynthetic pathway from primary precursors like tryptophan or secologanin to this compound have not been extensively reported in the available literature. Such studies would be invaluable for confirming the proposed intermediates and reaction mechanisms.

Genetic and Molecular Approaches to Biosynthetic Gene Cluster Identification

Modern advances in genomics have revolutionized the study of natural product biosynthesis. The genes encoding the enzymes for a specific metabolic pathway are often physically co-located on the chromosome in a biosynthetic gene cluster (BGC). rsc.orgvu.lt Identifying and characterizing these BGCs is a key goal for understanding and engineering the production of complex molecules like this compound. rsc.org

The general approach involves:

Genome Sequencing: Obtaining the full or draft genome sequence of the producing organism, such as a species of Uncaria.

Bioinformatic Mining: Using specialized software (e.g., antiSMASH, PRISM) to scan the genome for sequences that have homology to known biosynthetic genes, such as strictosidine synthase, P450 monooxygenases, and methyltransferases. nih.gov

Gene Inactivation and Heterologous Expression: Confirming the function of the identified BGC by knocking out key genes in the native organism or by expressing the entire cluster in a heterologous host (like yeast or E. coli) to see if the target compound is produced. rsc.orgnih.gov

While there are sustained research efforts to unveil the BGCs for pharmacologically important MIAs, the specific gene cluster responsible for this compound biosynthesis in Uncaria has not yet been fully identified and characterized in published research. rsc.org The discovery of this BGC would provide the definitive blueprint for its formation and open the door to metabolic engineering and synthetic biology approaches for its sustainable production.

Synthetic Chemistry of Roxburghine B and Analogues

Total Synthesis Strategies for Roxburghine (B13059474) B

The total synthesis of roxburghine alkaloids, which are complex, octacyclic compounds composed of two tryptamine (B22526) units and a monoterpene moiety, has been a significant challenge for synthetic chemists. acs.orgnih.gov These alkaloids, including Roxburghine B, C, D, and E, are isolated from plants like Uncaria elliptica and differ in their stereochemistry at positions C3, C19, and C20, while all sharing an (S)-configuration at C15. acs.orgnih.gov

While a direct total synthesis of this compound has not been the primary focus of recent literature, the strategies developed for its stereoisomers, particularly Roxburghine C and D, provide a clear blueprint for accessing the shared molecular architecture. acs.orgrsc.org The first synthetic effort targeting these bis-indole alkaloids was accomplished by Winterfeldt, who reported a biogenetically patterned synthesis of (±)-roxburghine D. acs.orgrsc.org This route involved the condensation of tryptamine with an indoloquinolizidine precursor to form a keto-amide, which then cyclized to create the signature octacyclic ring system of the roxburghines. rsc.org

More recently, a divergent and enantioselective total synthesis of (−)-roxburghine C was achieved, which also provided access to other heteroyohimbine alkaloids like (−)-ajmalicine and (+)-mayumbine from a common intermediate. acs.orgresearchgate.net This modern approach highlights the use of powerful catalytic methods to control stereochemistry and build molecular complexity efficiently. acs.org

Enantioselective Approaches and Asymmetric Synthesis

The control of stereochemistry is paramount in the synthesis of roxburghine alkaloids. Modern strategies have successfully employed enantioselective catalysis to establish the key chiral centers of the molecule early in the synthetic sequence. A notable example is the divergent synthesis of (−)-roxburghine C, which hinges on a highly diastereo- and enantioselective organocatalytic reaction. acs.orgnih.govresearchgate.net

This key transformation is a Franzén organocatalytic reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal. acs.org The use of a Hayashi–Jørgensen catalyst in this step allows for the construction of a functionalized pentacyclic intermediate with excellent diastereo- and enantioselectivity. acs.org This chiral pentacyclic lactone serves as a versatile platform from which the synthesis can be diverted to access different heteroyohimbine alkaloids, including the roxburghine core. acs.orgresearchgate.net The ability to generate a specific enantiomer is crucial, as the biological activity of complex natural products is often dependent on their precise three-dimensional structure.

Key Reactions and Stereocontrol Methodologies (e.g., Pictet–Spengler reaction, Cross-metathesis)

Several key reactions are instrumental in constructing the complex scaffold of roxburghine alkaloids. Two of the most significant are the Pictet–Spengler reaction and olefin cross-metathesis.

The Pictet–Spengler reaction is a cornerstone of indole (B1671886) alkaloid synthesis. acs.org In the context of roxburghine synthesis, a diastereoselective intramolecular Pictet–Spengler reaction is used as a crucial late-stage step to form the final octacyclic structure. acs.orgnih.gov In the synthesis of (−)-roxburghine C, a δ-ketoamide intermediate undergoes a one-pot N-Boc deprotection and intramolecular Pictet–Spengler cyclization. acs.org This reaction, promoted by trifluoroacetic acid, proceeds with an excellent diastereomeric ratio of over 20:1, demonstrating remarkable stereocontrol in the formation of a complex ring system. acs.org

Olefin cross-metathesis is another powerful tool utilized in these syntheses. Specifically, a Grubbs II catalyst is used for the cross-metathesis of but-3-en-1-ol and crotonaldehyde (B89634) to efficiently produce (E)-5-hydroxypent-2-enal. acs.orgnih.gov This aldehyde is a critical building block for the initial organocatalytic reaction that sets the stereochemistry of the entire synthetic sequence. acs.org

Other important reactions in the synthesis of the roxburghine core include a chemoselective reduction of a β-amidoester to a β-enaminoester using Vaska's catalyst, which is the final step in the total synthesis of (−)-roxburghine C. acs.org

| Stage | Key Reaction | Reagents/Catalyst | Purpose | Reference |

|---|---|---|---|---|

| Intermediate Synthesis | Cross-Metathesis | Grubbs II catalyst | Preparation of key aldehyde ((E)-5-hydroxypent-2-enal). | acs.orgnih.gov |

| Stereocenter Construction | Organocatalytic Franzén Reaction | Hayashi–Jørgensen catalyst | Enantioselective formation of a pentacyclic lactone intermediate. | acs.org |

| Core Assembly | Intramolecular Pictet–Spengler Reaction | Trifluoroacetic acid (TFA) | Diastereoselective cyclization to form the octacyclic roxburghine skeleton. | acs.orgnih.gov |

| Final Transformation | Chemoselective Amide Reduction | Vaska's catalyst (Ir(CO)Cl(PPh₃)₂) | Conversion of a β-amido ester to the final natural product, (−)-roxburghine C. | acs.org |

Semi-synthetic Modifications and Derivatization Approaches

Information on the semi-synthesis or derivatization of this compound itself is limited in the available literature. However, the total synthesis of its stereoisomers provides access to advanced intermediates that are ripe for modification. acs.org General strategies for the derivatization of complex indole alkaloids often involve targeting reactive functional groups. encyclopedia.pubuic.edu

Potential sites for modification on the roxburghine scaffold could include:

Indole Nitrogen Atoms: The N-H groups of the two indole moieties could be alkylated, acylated, or used in other coupling reactions to introduce new substituents.

Ester Group: The methyl ester present in the molecule could be hydrolyzed to the corresponding carboxylic acid, which could then be converted into a variety of amides or other esters to explore structure-activity relationships.

Aromatic Rings: The indole rings could potentially undergo electrophilic aromatic substitution, although controlling regioselectivity on such a complex substrate would be a significant challenge.

These types of modifications are crucial for creating analogues that could have improved properties or be used as chemical probes to study biological targets. uic.edu The development of microbial platforms for producing alkaloid intermediates is also an emerging strategy that could accelerate the semi-synthesis of alkaloid-based drugs in the future. researchgate.net

Design and Synthesis of Novel this compound Analogues and Hybrid Structures

This compound is a bis-indole alkaloid, which can also be described as a pseudodimer, as it is composed of two tryptamine-derived units linked by a monoterpene-derived fragment. acs.orgnih.gov This inherent structure provides a natural blueprint for the design of novel analogues and hybrid molecules.

One approach to designing analogues is to modify the constituent parts. For example, one could synthesize analogues using tryptamine derivatives with different substituents on the indole ring or by altering the monoterpene-like linker. The divergent synthesis strategy, which uses a common intermediate to produce different alkaloids, is well-suited for creating such analogues. acs.orgresearchgate.net

Nature itself provides inspiration for hybrid structures. In Uncaria gambir, the same plant that produces roxburghines, unique catechin-alkaloid hybrids named uncariagambiriines have been discovered. mdpi.comresearchgate.netresearchgate.net These molecules represent a fascinating combination of two distinct biosynthetic pathways—flavonoids and monoterpene indole alkaloids. The existence of these natural hybrids suggests that synthetic strategies combining the roxburghine scaffold with other pharmacophores could lead to novel bioactive compounds. The synthesis of such hybrid molecules, for instance by conjugating a roxburghine intermediate to a different natural product core, is a promising area for future research. mdpi.comrsc.org

Computational Chemistry in Guiding Synthetic Route Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant, albeit often supportive, role in the synthesis of complex molecules like this compound. Its applications are varied, from predicting structure to rationalizing reaction outcomes.

A key application is in understanding and predicting stereoselectivity. For example, the high diastereoselectivity observed in the crucial Pictet-Spengler reaction during Winterfeldt's synthesis of (±)-roxburghine D can be rationalized through conformational analysis of the transition states. acs.org Computational modeling can reveal the steric and electronic factors that favor the formation of one stereoisomer over others, allowing chemists to understand why a reaction is successful or to design substrates that will give a desired outcome. acs.org

Furthermore, computational methods are invaluable for structure elucidation. For complex, polycyclic molecules, assigning the correct structure and absolute configuration based on experimental data like NMR can be challenging. DFT calculations can be used to predict NMR chemical shifts and simulate electronic circular dichroism (ECD) spectra for possible stereoisomers. By comparing these simulated spectra to the experimental data, the correct structure of the natural product can be determined with greater confidence. This approach is widely used for related indole alkaloids.

In Vitro and Preclinical Pharmacological Activities of Roxburghine B

Anticancer and Cytotoxic Activities in Cellular Models

Emerging evidence from cellular and computational models suggests that Roxburghine (B13059474) B possesses significant potential as an anticancer agent. Its activities are primarily linked to the inhibition of cancer cell growth, induction of programmed cell death, and interference with key molecular pathways that regulate tumorigenesis.

The cytotoxic potential of Roxburghine B has been evaluated against various cancer cell lines. While much of the research has been conducted on extracts of Uncaria gambir, which contains this compound, these studies provide foundational evidence for its activity. mdpi.comresearchgate.net For instance, extracts from Uncaria gambir have demonstrated the ability to inhibit the growth of T47D and 4T1 breast cancer cells. mdpi.comresearchgate.net

More specific investigations have focused on the direct action of related alkaloids. Mitraphylline, another pentacyclic oxindole (B195798) alkaloid from Uncaria tomentosa, has shown dose-dependent inhibition of human Ewing's sarcoma (MHH-ES-1) and breast cancer (MT-3) cell lines, with IC₅₀ values of 17.15 µM and 11.80 µM, respectively. researchgate.net While not this compound, this highlights the potential of this class of compounds. In silico screening studies have predicted that this compound itself is a potential anticancer agent. ugm.ac.id

| Biological Activity Target | Prediction Method | Predicted Outcome | Source |

|---|---|---|---|

| TP53 Expression Enhancer | PASS Online Server | Probability to be active (Pa): 0.731 | ugm.ac.id |

| Murine Double Minute-2 (MDM2) Inhibitor | Autodock Vina (Molecular Docking) | Identified as a potential inhibitor with a binding energy between -8.7 and -9.4 kcal/mol. | semanticscholar.org |

| Cyclin-Dependent Kinase 2 (CDK2) Inhibitor | Molecular Docking | Identified as a potential inhibitor for a key melanoma target. | nih.gov |

A primary mechanism through which anticancer agents exert their effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell replication. nih.govnih.govresearchgate.net In silico studies predict that this compound can function as a TP53 expression enhancer. ugm.ac.id The p53 protein is a critical tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress, and its activation is a key strategy in cancer therapy. semanticscholar.orgresearchgate.net

Furthermore, the predicted inhibition of Murine Double Minute-2 (MDM2) by this compound is significant. semanticscholar.org MDM2 is a negative regulator of p53; by inhibiting MDM2, p53 levels can be restored, allowing it to halt cell proliferation and trigger apoptosis in cancer cells. semanticscholar.org The cell cycle is controlled by cyclin-dependent kinases (CDKs), and the progression from the G1 to S phase is guided by the Cyclin E-CDK2 complex. nih.gov In silico screening has identified this compound as a potential inhibitor of CDK2, suggesting it may arrest the cell cycle in the G1 phase, preventing DNA synthesis and cell division. nih.gov

While in vivo animal studies specifically investigating this compound are limited, in silico predictions provide strong evidence for its potential to affect tumorigenesis. As previously mentioned, computational models have identified this compound as a potential inhibitor of both MDM2 and CDK2. semanticscholar.orgnih.gov Overexpression of MDM2 is a characteristic of many human cancers, leading to the inactivation of p53 and promoting tumor growth. semanticscholar.org By inhibiting MDM2, this compound could theoretically restore p53 function and suppress tumor development.

Similarly, CDK2 plays a crucial role in the progression of certain cancers, such as melanoma. nih.gov Inhibition of CDK2 has been shown to significantly reduce the growth of melanoma cells. nih.gov The identification of this compound as a potential CDK2 inhibitor through molecular docking studies suggests a plausible mechanism for its antitumorigenic effects. nih.gov In vivo studies on benzoxazine (B1645224) and aminomethyl compounds have shown that they can reduce cancer incidence and tumor weight in animal models of fibrosarcoma. publichealthinafrica.org

Induction of Apoptosis and Cell Cycle Arrest

Anti-inflammatory Effects and Immunomodulatory Potential

This compound is also recognized for its potential anti-inflammatory and immunomodulatory activities. scribd.comsemanticscholar.orgtjpr.orgresearchgate.net These properties are largely attributed to its ability to modulate the production of key inflammatory molecules. Natural products are increasingly being explored for their ability to modulate the immune system by affecting immune cells, cytokines, and signaling pathways. explorationpub.com

Inflammation involves the production of mediators like nitric oxide (NO) and prostaglandins, which contribute to pain and tissue damage. mdpi.com Total alkaloids from the Uncaria genus have been shown to restrain the activity of nitric oxide synthase (NOS), the enzyme responsible for producing NO. scribd.com Extracts from plants containing this compound have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. mdpi.comspringernature.com The interaction between NO and COX-2 is a key element in the inflammatory response. mdpi.com While direct studies on this compound are scarce, the activities of extracts containing this alkaloid suggest its potential to attenuate these pro-inflammatory mediators. mdpi.comnih.gov

| Enzyme/Mediator Target | Extract Type | Observed Effect | Source |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Mixed extract with Morus alba | Inhibitory activity with an IC₅₀ value of 39.8 µg/mL. | mdpi.com |

| Nitric Oxide Synthase (NOS) | Total alkaloids of Uncaria | Inhibition of NOS activity. | scribd.com |

Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), are central to the inflammatory cascade. researchgate.netchiro.org Extracts from Uncaria gambir have been shown to possess immunostimulant activity by increasing the secretion of IL-6 in RAW 264.7 macrophage cells, suggesting a role in modulating immune responses. atlantis-press.comresearchgate.net Other alkaloids from the Uncaria genus, such as rhynchophylline, have been found to significantly depress the expression of IL-6, IL-1β, and TNF-α in various models. scribd.com This modulation of multiple cytokines is a key feature of many herbal immunomodulators. chiro.org Although research on this compound itself is needed, the evidence from related compounds and extracts points towards its potential to influence these critical cytokine pathways. scribd.comatlantis-press.com

Anti-inflammatory Activity in in vivo Animal Models (e.g., paw edema models)

The anti-inflammatory potential of compounds is often evaluated using in vivo animal models, such as the carrageenan-induced paw edema model in rats or mice. This model is a well-established method for assessing acute inflammation. The injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over time.

While direct studies on the in vivo anti-inflammatory activity of isolated this compound using the paw edema model are not extensively detailed in the provided search results, the anti-inflammatory effects of extracts from plants known to contain this compound, such as Uncaria gambir, have been investigated. For instance, studies on Uncaria gambir extracts have demonstrated significant inhibition of paw edema in animal models. One study reported that an ethyl acetate (B1210297) fraction of Uncaria gambir leaves exhibited anti-inflammatory effects at various doses. Another study on catechins isolated from gambir, which is derived from Uncaria gambir, also showed dose-dependent inhibition of paw edema. mdpi.com These findings suggest that the plant as a whole possesses anti-inflammatory properties, which may be attributed, at least in part, to its alkaloid constituents like this compound.

It is important to note that these studies often use extracts containing a mixture of compounds, and therefore, the observed anti-inflammatory effects cannot be solely attributed to this compound without further specific testing of the isolated compound. The carrageenan-induced paw edema model typically involves measuring the percentage inhibition of edema compared to a control group, often with a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) for comparison. ayurvedjournal.comnih.govresearchgate.netmdpi.com

Antimicrobial Properties Against Pathogenic Microorganisms

This compound has demonstrated notable antimicrobial properties, exhibiting activity against both bacterial and fungal pathogens.

Antibacterial Activity Against Bacterial Strains

Extracts of Uncaria gambir, which contain this compound, have shown antibacterial activity against a range of pathogenic bacteria. mdpi.com Research has indicated that these extracts can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, ethyl acetate extracts of gambir have been effective against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli and Salmonella sp. (Gram-negative bacteria). mdpi.com

Antifungal Activity

The antifungal potential of this compound is also an area of interest. Extracts from Uncaria gambir have been reported to possess antifungal properties. mdpi.com For instance, catechins from gambir have been shown to inhibit the growth of the wood-rotting fungus Schizophyllum commune. mdpi.com While this points to the antifungal potential of the plant, direct studies on the antifungal spectrum and efficacy of isolated this compound are necessary to fully characterize its activity against various pathogenic fungi.

Enzyme Inhibitory Activities

This compound has been identified as an inhibitor of specific enzymes, suggesting its potential in modulating certain physiological and pathological processes.

Adenosine (B11128) Diphosphate (B83284) (ADP) Receptor P2Y12 Inhibition

Virtual screening studies have identified this compound as a potential inhibitor of the Adenosine Diphosphate (ADP) receptor P2Y12. This receptor plays a crucial role in platelet aggregation, a key process in thrombus formation. wikipedia.org The inhibition of the P2Y12 receptor is a therapeutic strategy for preventing thrombotic events such as heart attacks and strokes. wikipedia.orgamegroups.org In silico screening has suggested that this compound, an indole (B1671886) alkaloid found in Uncaria species, has the potential to inhibit the function of the P2Y12 receptor. Subsequent in vivo studies using extracts of Uncaria gambir and Uncaria sclerophylla, which contain this compound, have shown effects consistent with antiplatelet activity, such as prolonging bleeding time and preventing clot formation in a mouse model. These findings support the in silico predictions and suggest that this compound may contribute to the antithrombotic effects of these plant extracts through P2Y12 inhibition.

Murine Double Minute-2 (MDM2) Inhibition

Virtual screening has also highlighted this compound as a potential inhibitor of Murine Double Minute-2 (MDM2). semanticscholar.org MDM2 is a key negative regulator of the p53 tumor suppressor protein. Overexpression of MDM2 can lead to the degradation of p53, thereby promoting cancer cell survival and proliferation. nih.gov The inhibition of the MDM2-p53 interaction is a promising strategy in cancer therapy. researcher.life In a virtual screening of an Indonesian herbal database, this compound was identified as one of the potential inhibitors of MDM2, with a binding energy (ΔG) of -8.7 kcal/mol as determined by Autodock Vina. semanticscholar.org This suggests that this compound may have the potential to interfere with the MDM2-p53 interaction, although further experimental validation is required to confirm this activity.

Platelet-Derived Growth Factor (PDGF-α) Inhibition

Currently, direct in vitro studies specifically quantifying the inhibitory effect of isolated this compound on Platelet-Derived Growth Factor Alpha (PDGF-α) are not extensively documented in publicly available research. However, the broader context of research on Uncaria species, from which this compound is derived, suggests potential interactions with pathways related to cell proliferation and signaling, which are fundamental to the action of growth factors like PDGF. Further investigation is required to specifically determine and quantify the IC50 or other inhibitory metrics of this compound against PDGF-α.

Cyclooxygenase-2 (COX-2) and Lipoxygenase Inhibition

This compound is found in Uncaria gambir, a plant that has been studied for its anti-inflammatory properties. While studies have often focused on extracts rather than the isolated compound, the anti-inflammatory effects are linked to the inhibition of key enzymes in the inflammatory pathway, such as Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX). mdpi.comresearchgate.netresearchgate.nettjpr.org

An in vitro study on a mixed extract from the leaf of Uncaria gambir and the root bark of Morus alba demonstrated inhibitory activity against COX-2 and lipoxygenase enzymes. mdpi.com The extract mixture showed IC50 values of 39.8 µg/mL for COX-2 and 13.6 µg/mL for lipoxygenase activity. mdpi.com Although this study used a combined extract, it points to the presence of compounds with anti-inflammatory potential within Uncaria gambir, including its constituent alkaloids like this compound. The inhibition of these enzymes is a critical mechanism for reducing inflammation. mdpi.comnih.gov Lipoxygenase products, for instance, are implicated in the development of neointima following vascular injury. nih.gov

Further research focusing specifically on isolated this compound is necessary to determine its precise inhibitory concentrations against COX-2 and lipoxygenase.

α-Glucosidase and Xanthine (B1682287) Oxidase Inhibition

This compound is a constituent of Uncaria gambir, a plant that has demonstrated inhibitory effects against α-glucosidase and xanthine oxidase in various studies. mdpi.comtjpr.orgnih.gov

α-Glucosidase Inhibition: Inhibition of α-glucosidase is a therapeutic strategy for managing postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov Ethyl acetate extracts of Uncaria gambir have been shown to inhibit the α-glucosidase enzyme. tjpr.org Studies on extracts from Uncaria gambir have reported IC50 values for α-glucosidase inhibition ranging from 15.2 to 52.43 µg/mL, indicating good antidiabetic potential. mdpi.comnih.gov While these results are for extracts, they suggest that constituent compounds like this compound may contribute to this activity.

Xanthine Oxidase Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a strategy for treating hyperuricemia and gout. Ethanol (B145695) extracts from Uncaria gambir leaves have shown significant xanthine oxidase inhibitory activity. mdpi.com One study found that an ethanol extract of gambir leaf exhibited 50% relative inhibitory activity compared to the standard allopurinol (B61711) at a concentration of 100 ppm. Although this points to the potential of Uncaria gambir constituents, there was no direct correlation found between the xanthine oxidase inhibitory activity and the content of (+)-catechin, a major component of the extract, suggesting other compounds, potentially including this compound, may be involved.

In Silico Predictions and Molecular Modeling of Bioactivity

Hepcidin (B1576463) Antagonism for Inflammatory Anemia

In silico studies have identified this compound as a potential hepcidin antagonist, which could be beneficial in treating anemia of inflammation. uns.ac.iduns.ac.id Anemia of inflammation is often characterized by elevated levels of hepcidin, a hormone that regulates iron homeostasis. frontiersin.orgorganscigroup.com By binding to the iron exporter ferroportin, hepcidin blocks iron from being absorbed and recycled, leading to anemia despite adequate iron stores. frontiersin.orgresearchgate.net

A molecular docking study investigated the potential of phytochemicals to act as hepcidin antagonists. uns.ac.id The study found that this compound could interact with the ligand-binding domain of hepcidin. The docking score for the interaction between hepcidin and its known antagonist, Anticalin, was -4.6 kcal/mol. uns.ac.id this compound demonstrated a lower (more favorable) docking score, suggesting it has the potential to be a hepcidin antagonist. uns.ac.id These computational findings propose a mechanism by which this compound could help alleviate inflammatory anemia by inhibiting hepcidin. uns.ac.id

TP53 Expression Enhancement and Chemoprevention

In silico analyses have predicted that this compound has the potential to enhance the expression of the tumor suppressor gene TP53, suggesting a role in chemoprevention. ugm.ac.idresearchgate.netnih.gov The p53 protein, encoded by the TP53 gene, is a critical regulator of the cell cycle and apoptosis, and its deficiency is common in cancer. nih.gov

A study using PASS (Prediction of Activity Spectra for Substances) online software analyzed the bioactivity of compounds from Uncaria gambir. ugm.ac.id The results indicated that this compound has a probability to be active (Pa) as a TP53 expression enhancer, with a score of 0.731. ugm.ac.id This suggests that this compound may contribute to cancer prevention by promoting the expression of this key tumor suppressor. ugm.ac.idnih.gov

Further virtual screening studies have explored the interaction of compounds with Murine Double Minute-2 (MDM2), a negative regulator of p53. Inhibition of the p53-MDM2 interaction is a strategy to restore p53 function. nih.gov A virtual screening of an Indonesian herbal database identified this compound as a potential MDM2 inhibitor, with a binding energy (ΔG) ranging from -8.7 to -9.4 kcal/mol as determined by Autodock Vina. This provides another potential mechanism for its chemopreventive activity.

Antioxidant Activity in Cellular and in silico Models

This compound, as a component of Uncaria gambir, has been investigated for its antioxidant properties through both in silico and cellular models. ugm.ac.idresearchgate.netnih.gov

In silico predictions using PASS online software have suggested that this compound possesses antioxidant and free radical scavenging activities. ugm.ac.id The analysis showed a probability to be active (Pa) value for antioxidant activity, although the specific value for this compound alone was not detailed in the summary table which focused on TP53 enhancement. ugm.ac.id

Table of Predicted Bioactivities for this compound

| Bioactivity Prediction | Target/Mechanism | Predicted Score/Value | Source(s) |

|---|---|---|---|

| TP53 Expression Enhancer | Enhances expression of the TP53 gene | Pa: 0.731 | ugm.ac.id |

| MDM2 Inhibitor | Binds to Murine Double Minute-2 | ΔG: -8.7 to -9.4 kcal/mol | |

| Hepcidin Antagonist | Interacts with hepcidin ligand-binding domain | Lower docking score than Anticalin (-4.6 kcal/mol) | uns.ac.id |

Other Investigational Biological Activities (e.g., Anti-Helminthic)

While major pharmacological research on this compound has focused on specific areas, a number of other potential therapeutic applications have been investigated in preclinical studies. These investigations often involve the crude extracts of plants containing this compound, such as Uncaria gambir, with the activities attributed to the synergistic effects of its various phytochemical constituents, including alkaloids like the roxburghines.

Anti-Helminthic Activity

Extracts of Uncaria gambir, a known source of this compound, have demonstrated anti-helminthic properties. genome.jpmdpi.comtjpr.org In vitro studies on the alcoholic and ethyl acetate extracts of Uncaria gambir have shown efficacy against the Indian earthworm Pheretima posthuma. tjpr.orgugm.ac.id These extracts were observed to cause paralysis and death of the worms, suggesting potential as a natural anthelmintic. ugm.ac.id The anti-helminthic activity of the plant extracts is often attributed to the presence of phenolic compounds, particularly flavonoids, and other alkaloids. tjpr.orgugm.ac.id However, it is important to note that while this compound is a constituent of these active extracts, specific studies isolating and evaluating the anti-helminthic activity of this compound alone are not extensively documented in the currently available scientific literature. The direct contribution of this compound to the observed anti-helminthic effects of the plant extracts remains an area for further research.

Antiplasmodial Activity

In the search for new antimalarial compounds, flavoalkaloids from Uncaria gambir, which are hybrid molecules of alkaloids and catechins, have been investigated. These compounds, structurally related to the chemical class of this compound, have shown moderate antiplasmodial activities in preclinical studies. researchgate.net This suggests that the unique chemical scaffold of which this compound is a part may have potential in the development of new treatments for malaria.

Antibacterial Activity

The extracts of Uncaria gambir are rich in various bioactive compounds, including alkaloids and flavonoids, which are known to possess antimicrobial properties. mdpi.comtjpr.org Studies have shown that these extracts can inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.com The antibacterial action is thought to be due to the complex mixture of phytochemicals, which includes tannins and flavones. mdpi.com While this compound is one of the alkaloids present in these extracts, its specific role and efficacy as an antibacterial agent have not been individually established.

Potential Anti-Cancer Activity

A noteworthy area of investigation for this compound is its potential as an anti-cancer agent. An in-silico study utilizing virtual screening of an Indonesian herbal database identified this compound as a potential inhibitor of Murine Double Minute-2 (MDM2). semanticscholar.org The MDM2 protein is a key negative regulator of the p53 tumor suppressor protein. Inhibition of the MDM2-p53 interaction is a significant target in cancer therapy. The virtual screening study indicated that this compound has a strong binding affinity for MDM2. semanticscholar.org This computational finding suggests a promising avenue for future in vitro and in vivo research to validate the anti-cancer potential of this compound.

Anti-inflammatory Activity

Extracts from Uncaria elliptica, another plant known to contain roxburghines, are used in traditional medicine to treat inflammation. acs.orgnih.gov This traditional use points towards the potential anti-inflammatory properties of its constituent compounds, including this compound. Further preclinical studies are necessary to isolate and evaluate the specific anti-inflammatory effects of this compound.

Summary of Investigational Biological Activities

The following table summarizes the key investigational biological activities associated with extracts containing this compound and the specific findings related to the compound itself.

| Biological Activity | Research Focus | Key Findings | Citations |

| Anti-Helminthic | In vitro studies on Uncaria gambir extracts | Extracts demonstrated efficacy against Pheretima posthuma. The activity is attributed to a mixture of phytochemicals. | genome.jptjpr.orgugm.ac.id |

| Antiplasmodial | In vitro studies on flavoalkaloids from Uncaria gambir | Flavoalkaloids, related to this compound, showed moderate antiplasmodial activity. | researchgate.net |

| Antibacterial | In vitro studies on Uncaria gambir extracts | Extracts inhibited the growth of Gram-positive and Gram-negative bacteria. | mdpi.comtjpr.org |

| Anti-Cancer | In silico virtual screening | This compound was identified as a potential inhibitor of the MDM2-p53 protein interaction. | semanticscholar.org |

| Anti-inflammatory | Traditional use of Uncaria elliptica extracts | Extracts containing roxburghines are traditionally used to treat inflammation. | acs.orgnih.gov |

Mechanistic Investigations and Molecular Target Identification of Roxburghine B

Elucidation of Cellular and Subcellular Mechanisms of Action

Roxburghine (B13059474) B is an octacyclic compound comprised of two tryptamine (B22526) units and one monoterpenic moiety. nih.gov It has been identified in plants of the Uncaria genus, which are utilized in traditional medicine for treating inflammation. nih.gov The mechanism of action for Roxburghine B is thought to involve the inhibition of the P2Y12 receptor, which plays a role in platelet aggregation. This inhibitory activity suggests its potential as an antithrombotic agent.

In silico studies have predicted that this compound may also act as a receptor adenosine (B11128) diphosphate (B83284) inhibitor. nih.gov Furthermore, it has been identified as a potential enhancer of TP53 expression, a critical tumor suppressor protein. researchgate.net

Identification of Specific Protein and Enzyme Targets

Computational screening has identified several potential protein and enzyme targets for this compound. These in silico studies provide a foundation for further experimental validation.

Hepcidin (B1576463): Molecular docking studies suggest that this compound can interact with hepcidin, a key regulator of iron homeostasis. The docking score of this compound was found to be lower than that of Anticalin, a known hepcidin antagonist, indicating a potentially stronger binding affinity. uns.ac.id

Sirtuin 1 (SIRT1): Virtual screening has identified this compound as a potential activator of SIRT1, a protein involved in various cellular processes, including DNA repair and apoptosis. innovareacademics.in

Murine Double Minute-2 (MDM2): this compound was identified as a potential inhibitor of MDM2, a protein that negatively regulates the p53 tumor suppressor. semanticscholar.org

Cyclin-Dependent Kinase 2 (CDK2): In a study on potential melanoma inhibitors from traditional Chinese medicine, Roxburghine X, a related compound, was found to interact with CDK2. nih.gov

Other Potential Targets: A prediction server has suggested several other potential protein targets for this compound, including Nuclear factor NF-kappa-B p105 subunit, Hypoxia-inducible factor 1 alpha, and Dual specificity protein kinase CLK4. plantaedb.com

Receptor Binding Studies and Ligand-Protein Interactions

The interaction of this compound with its potential protein targets has been primarily investigated through computational methods.

Hepcidin: Docking analysis revealed that this compound interacts with the ligand-binding domain of hepcidin. uns.ac.id

SIRT1: this compound is predicted to bind to the allosteric site of SIRT1, which is the binding site for activators of this enzyme. innovareacademics.in

MDM2: Although specific residues were not detailed for this compound, related compounds were shown to interact with key residues in the MDM2 active site, such as Leu54, Ile61, Met62, and Ile99. semanticscholar.org

CDK2: For the related compound Roxburghine X, interactions with Asp86 and Lys89 residues of CDK2 were observed. nih.gov

Pathway Analysis and Network Pharmacology Approaches

Network pharmacology is a powerful tool for understanding the complex interactions of compounds within biological systems. nih.govmdpi.comfrontiersin.org While specific network pharmacology studies focusing solely on this compound are not extensively detailed in the provided results, its identification as a potential modulator of targets like SIRT1 and MDM2 suggests its involvement in critical signaling pathways. innovareacademics.insemanticscholar.org For instance, SIRT1 is a key regulator of pathways related to stress response, DNA repair, and metabolism. innovareacademics.in The inhibition of MDM2 directly impacts the p53 pathway, which is central to cell cycle control and apoptosis. semanticscholar.org

The predicted interaction with the P2Y12 receptor places this compound within the pathways of platelet activation and thrombosis. Further research using network pharmacology approaches could elucidate the broader biological networks affected by this compound.

Computational Modeling of Ligand-Target Interactions

Computational modeling has been instrumental in predicting the binding modes and affinities of this compound with its potential protein targets.

Molecular docking simulations have been widely used to predict the binding affinity of this compound to various protein targets. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger predicted interaction.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Software Used | Key Interacting Residues |

| Hepcidin | Lower than -4.6 | AutoDock Vina | Not specified for this compound |

| SIRT1 (4ZZH) | -7.5 to -6.9 | AutoDock Vina | Not specified |

| SIRT1 (5BTR) | -12.4 to -10.4 | AutoDock Vina | Not specified |

| MDM2 | -8.7 to -9.4 | Autodock Vina | Not specified for this compound |

| CDK2 (Roxburghine X) | - | Not specified | Asp86, Lys89 |

Table 1: Summary of Molecular Docking Studies of this compound and a Related Compound

These studies consistently predict favorable binding of this compound to these targets, suggesting it may act as a potent modulator.

The conformational flexibility of a molecule is crucial for its biological activity. ijpsr.com While specific molecular dynamics simulations for this compound were not detailed in the search results, conformational analysis has been a key aspect of its structural elucidation. researchgate.netismar.org Early studies utilized Nuclear Magnetic Resonance (NMR) spectroscopy to determine the relative configuration and preferred conformations of this compound and its isomers. researchgate.net These analyses are fundamental for understanding how the three-dimensional structure of this compound influences its interactions with biological targets. researchgate.netresearchgate.net The use of molecular dynamics simulations could provide further insights into the dynamic behavior of this compound and its complexes with target proteins, complementing the static picture provided by molecular docking. rsc.orgnih.gov

Molecular Docking Studies and Binding Affinity Calculations

Gene Expression and Proteomic Profiling Studies

Comprehensive searches of scientific literature and biomedical databases did not yield any specific studies focused on the gene expression or proteomic profiling of the chemical compound this compound. While this alkaloid has been identified as a constituent of plants such as Uncaria gambir and has been the subject of chemical synthesis and in silico molecular docking studies, there is a notable absence of published research detailing its effects on global gene or protein expression in any biological system. researchgate.netuns.ac.idsemanticscholar.orgnih.govacs.orgmdpi.comscribd.com

In silico studies have computationally predicted potential protein interactions. For instance, molecular docking simulations have suggested that this compound may act as an antagonist to hepcidin and as a potential inhibitor of Murine Double Minute-2 (MDM2). uns.ac.idsemanticscholar.org However, these computational predictions have not been substantiated by experimental studies measuring changes in gene or protein expression levels.

Therefore, at present, there are no available data from transcriptomic or proteomic analyses to populate detailed findings or data tables regarding the specific genes or proteins that are up-regulated or down-regulated in response to treatment with this compound. Further experimental research, employing techniques such as microarray analysis, RNA-sequencing for gene expression profiling, and mass spectrometry-based proteomics, is required to elucidate the molecular mechanisms of this compound and to identify its precise molecular targets within the cell. nih.govnih.govibidi.comnih.gov

Structure Activity Relationship Sar Studies of Roxburghine B and Derivatives

Correlating Structural Features with Biological Potency

Roxburghine (B13059474) B is a complex bisindole alkaloid isolated from plants of the Uncaria genus. nih.govscribd.com Its intricate octacyclic structure, composed of two tryptamine (B22526) units and a monoterpene moiety, presents multiple points for interaction with biological targets. acs.org Computational and in-silico screening studies have begun to correlate this unique scaffold with potency against specific biological targets.

Virtual screening studies have identified Roxburghine B as a potential inhibitor for several key proteins involved in disease pathways. For instance, in a screening against Murine Double Minute-2 (MDM2), a protein that regulates the p53 tumor suppressor, this compound was identified as a potential inhibitor with a binding energy ranging from -8.7 to -9.4 kcal/mol. semanticscholar.org Another study identified this compound as a potential candidate inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair, with a calculated binding affinity of -11.1 kcal/mol. ui.ac.id Furthermore, research targeting the P2Y12 receptor, a key factor in platelet aggregation, identified this compound as a potential inhibitor that binds to the important amino acid residues Lys280 and Arg256. ui.ac.id

| Biological Target | Predicted Binding Affinity (kcal/mol) | Study Type |

| Poly(ADP-ribose) Polymerase-1 (PARP-1) | -11.1 | Virtual Screening |

| Murine Double Minute-2 (MDM2) | -8.7 to -9.4 | Virtual Screening |

Impact of Stereochemistry on Activity

The heteroyohimbine alkaloids, the class to which the roxburghines belong, are characterized by significant stereochemical diversity, which dramatically impacts their biological activity. acs.orgresearchgate.net The roxburghines (B, C, D, and E) are stereoisomers, meaning they share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. acs.orgresearchgate.net These subtle changes in stereochemistry at key chiral centers can lead to diverse pharmacological profiles among the isomers. researchgate.net

This compound's configuration has been examined using advanced nuclear magnetic resonance (NMR) spectroscopy. ethernet.edu.et All roxburghine isomers share an (S)-configuration at the C15 position, which is consistent with other members of this alkaloid subfamily. acs.org However, they vary in their stereochemistry at positions C3, C19, and C20. acs.org For example, (−)-roxburghine C shares the same stereochemistry at C3, C15, and C20 as the related alkaloids (−)-ajmalicine and (+)-mayumbine. acs.org

This variation in the spatial arrangement of substituents is critical for receptor binding. A specific stereoisomer may fit perfectly into a target's binding pocket, leading to a potent biological response, while another isomer may bind weakly or not at all. The distinct stereochemistry of each roxburghine isomer is therefore a key determinant of its specific biological function. researchgate.net

| Compound | Key Chiral Centers and their Known Configurations |

| Roxburghine Isomers (General) | All share an (S)-configuration at C15. acs.org |

| Vary in stereochemistry at C3, C19, and C20. acs.org | |

| (-)-Roxburghine C | Shares the same stereochemistry at C3, C15, and C20 as (-)-ajmalicine and (+)-mayumbine. acs.org |

Identification of Pharmacophoric Elements Critical for Target Binding

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For complex molecules like this compound, identifying these critical pharmacophoric elements is key to understanding its mechanism of action.

The oxindole (B195798) nucleus is a common feature in related alkaloids and is often associated with their pharmacophoric properties. researchgate.net In silico studies help to elucidate the specific interactions that define the pharmacophore of this compound for a given target. For example, a pharmacophore model generated for PARP-1 inhibitors included features such as an aromatic ring (AR), a hydrogen bond acceptor (HBA), and a hydrogen bond donor (HBD). ui.ac.id this compound fits such a model, suggesting its indole (B1671886) rings and heteroatoms are key pharmacophoric elements.

The process of identifying these elements involves generating structure-based pharmacophore models from the crystal structure of a target protein. nih.gov These models highlight critical interaction points, such as hydrophobic contacts and hydrogen bond acceptors/donors. nih.govnih.gov By mapping this compound onto these models, researchers can identify which parts of its structure—such as specific nitrogen or oxygen atoms acting as hydrogen bond acceptors or the indole rings providing hydrophobic interactions—are essential for binding affinity.

| Pharmacophoric Feature | Potential Role in Binding |

| Indole Rings | Provide aromatic and hydrophobic interactions within the binding pocket. researchgate.net |

| Hydrogen Bond Acceptors (e.g., N, O atoms) | Form crucial hydrogen bonds with amino acid residues of the target protein. ui.ac.id |

| Hydrogen Bond Donors (e.g., N-H groups) | Form crucial hydrogen bonds with the target protein. ui.ac.id |

| Spirooxindole Core | Provides a rigid structural scaffold that correctly orients other functional groups for optimal binding. researchgate.net |

Rational Design of Enhanced this compound Analogues

The rational design of new analogues aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound like this compound. nih.gov This process leverages the insights gained from SAR, stereochemical, and pharmacophore studies. By understanding which structural features are essential for activity, chemists can make targeted modifications to the molecule. nih.gov

The design process for enhanced this compound analogues would involve several key strategies:

Modification of Key Functional Groups: Based on pharmacophore models, functional groups identified as critical for binding can be modified. For example, if a specific hydrogen bond is crucial, the corresponding functional group on the this compound scaffold could be altered to enhance this interaction.

Stereochemical Control: Given the significant impact of stereochemistry on activity, synthetic strategies would focus on producing specific stereoisomers. Total synthesis approaches allow for precise control over the stereochemistry at each chiral center, enabling the creation of analogues with potentially more potent or selective activity than the natural product. researchgate.net